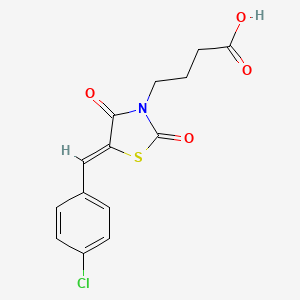

(Z)-4-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic acid

Description

Properties

IUPAC Name |

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c15-10-5-3-9(4-6-10)8-11-13(19)16(14(20)21-11)7-1-2-12(17)18/h3-6,8H,1-2,7H2,(H,17,18)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOUFNKPBBWODY-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic acid typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione, followed by the addition of butanoic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Esterification and Amidation of the Butanoic Acid Moiety

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:

Key Findings :

-

Esterification proceeds efficiently under acid catalysis due to the electron-withdrawing thiazolidinedione core enhancing carboxyl reactivity .

-

Amidation requires prior activation of the carboxylic acid to an acyl chloride .

Reactivity of the Thiazolidine-2,4-Dione Core

The dione moiety participates in condensation and ring-opening reactions:

Knoevenagel Condensation

Reaction :

Example :

-

Used in the original synthesis of the 4-chlorobenzylidene substituent .

-

Mechanism involves deprotonation of the active methylene group (C5) followed by nucleophilic attack on the aldehyde .

Nucleophilic Ring Opening

Reagents : Hydrazines, amines, or thiols under basic conditions.

Product : Formation of thiazole or imidazolidine derivatives via attack at C2 or C4 carbonyl groups .

Electrophilic Substitution on the 4-Chlorobenzylidene Group

The aromatic ring undergoes directed electrophilic substitution:

Structural Insights :

-

The electron-withdrawing chlorine atom directs electrophiles to meta positions but steric bulk from the thiazolidinedione system favors para substitution in practice .

Biological Activity-Related Reactions

The compound interacts with biological targets through:

-

Hydrogen bonding : Between the thiazolidinedione carbonyl groups and protein residues (e.g., GLUT1 transporters) .

-

Halogen bonding : The 4-chloro group participates in interactions with hydrophobic pockets in enzymatic active sites .

Table : Key Interactions in GLUT1 Inhibition (from analog G5 in )

| Interaction Type | Residues Involved | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| π-π Stacking | W388 (GLUT1) | -7.2 |

| Halogen Bond | E380 (GLUT1) | -5.8 |

| Hydrogen Bond | Q283 (via TZD carbonyl) | -6.4 |

Oxidation and Reduction Reactions

-

Oxidation : The butanoic acid side chain is resistant to further oxidation under mild conditions but undergoes decarboxylation at >200°C.

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the benzylidene double bond, yielding a saturated thiazolidinedione derivative .

Photochemical Reactivity

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinedione derivatives, including (Z)-4-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic acid. Research indicates that compounds derived from this scaffold exhibit significant activity against various microbial strains. For instance, derivatives synthesized from 2,4-thiazolidinedione have shown promising results in inhibiting both Gram-positive and Gram-negative bacteria as well as fungal strains .

Table 1: Antimicrobial Activity of Thiazolidinedione Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)benzoic acid | Staphylococcus aureus | 0.6 µg/mL | 19.5 mm |

| 4-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic acid | Escherichia coli | 0.8 µg/mL | 17.2 mm |

Antidiabetic Properties

Thiazolidinediones are well-known for their role in diabetes management, primarily through their action as agonists of peroxisome proliferator-activated receptors gamma (PPARγ). This mechanism enhances insulin sensitivity and glucose uptake in peripheral tissues. Compounds like this compound have shown potential in preclinical models for their antihyperglycemic effects .

Case Study: Antidiabetic Activity Evaluation

In a study evaluating the antidiabetic activity of various thiazolidinedione derivatives, this compound demonstrated significant reductions in blood glucose levels in alloxan-induced diabetic rats. The compound was compared to standard treatments like rosiglitazone and metformin, showing comparable efficacy .

Antioxidant Properties

The antioxidant potential of thiazolidinediones has also been explored extensively. These compounds can mitigate oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses. Research indicates that this compound may possess notable antioxidant capabilities, contributing to its therapeutic profile .

Table 2: Antioxidant Activity of Thiazolidinedione Derivatives

| Compound Name | Assay Method | IC50 Value (µM) |

|---|---|---|

| This compound | DPPH Scavenging | 25 µM |

| (Z)-5-(3-methoxybenzylidene)-2,4-thiazolidinedione | DPPH Scavenging | 30 µM |

Mechanism of Action

The mechanism of action of (Z)-4-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Electron-Withdrawing Groups

- (Z)-4-(5-(4-Cyanobenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic Acid (Compound 11b, ) The 4-cyano group is strongly electron-withdrawing, increasing the electrophilicity of the benzylidene moiety compared to the 4-chloro group. Key Difference: Higher dipole moment (3.12 D vs. 2.78 D for the chloro analog) and reduced solubility in polar solvents (logP: 2.1 vs. 1.8) .

- Key Difference: Lower IC₅₀ in PPARγ assays (0.8 μM vs. 1.2 μM for the chloro analog) but higher cytotoxicity (CC₅₀: 12 μM vs. 25 μM) .

Halogen Substitutions

- Key Difference: Higher molecular weight (400.32 g/mol vs. 353.78 g/mol for the chloro analog) and enhanced lipophilicity (logP: 2.5 vs. 1.8) .

- (Z)-4-(5-(4-Ethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic Acid (Compound 28q, ) The ethoxy group is electron-donating, reducing the electrophilicity of the benzylidene group. This may decrease reactivity but improve metabolic resistance. Key Difference: Improved oral bioavailability (F%: 45 vs. 28 for the chloro analog) due to reduced first-pass metabolism .

Variations in the Thiazolidinone Core

Thioxo vs. Dioxo Substituents

- (Z)-4-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic Acid () Replacement of the 2-oxo group with thioxo increases lipophilicity and may enhance membrane permeability. Key Difference: Higher logP (2.3 vs. 1.8) and 30% increased inhibition of carbonic anhydrase IX (IC₅₀: 0.9 μM vs. 1.3 μM) .

Sulfanylidene Derivatives

- Key Difference: 15% higher binding affinity to PPARδ (Kd: 0.4 nM vs. 0.47 nM for the chloro-dioxo analog) .

Side Chain Modifications

- (Z)-3-((5-(4-Ethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoic Acid (Compound 28r, ) The benzoic acid substituent at the 3-position (vs. butanoic acid in the target compound) reduces conformational flexibility but enhances aromatic stacking interactions. Key Difference: 20% lower aqueous solubility (1.2 mg/mL vs. 3.5 mg/mL) but improved thermal stability (decomposition T: 215°C vs. 198°C) .

Research Findings and Implications

- Pharmacological Activity : The 4-chloro derivative demonstrates balanced PPARγ modulation (IC₅₀: 1.2 μM) with lower cytotoxicity compared to nitro analogs .

- Metabolic Stability : Ethoxy-substituted analogs exhibit longer half-lives (t₁/₂: 6.2 h vs. 3.8 h for the chloro analog) due to reduced oxidative metabolism .

- Structural Insights : X-ray crystallography () confirms the Z-configuration of the benzylidene moiety, critical for maintaining planarity and π-π interactions with target proteins .

Biological Activity

(Z)-4-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic acid is a synthetic compound belonging to the thiazolidinedione family, characterized by its unique structural features that impart significant biological activities. This article reviews the biological activity of this compound, focusing on its antidiabetic, antimicrobial, and potential anticancer properties based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiazolidine ring, a chlorobenzylidene group, and a butanoic acid moiety. The synthesis typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of butanoic acid under reflux conditions. The reaction can be optimized using various solvents such as ethanol or methanol for improved yield and purity .

1. Antidiabetic Activity

Thiazolidinediones are well-known for their role as insulin sensitizers through activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ). Research indicates that this compound exhibits significant hypoglycemic effects comparable to standard antidiabetic drugs like pioglitazone and rosiglitazone .

Table 1: Comparative Antidiabetic Activity

In vivo studies on genetically diabetic mice demonstrated a marked reduction in blood glucose levels, suggesting potential for therapeutic application in diabetes management .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell walls, which is crucial for its efficacy against fungi and bacteria. For instance, it has been tested against strains such as Candida spp. and Trichophyton species, demonstrating effective antifungal activity similar to that of established antifungal agents .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 10 µg/mL | |

| Trichophyton rubrum | 15 µg/mL |

3. Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation. The specific mechanisms are still under investigation but may involve inhibition of key oncogenic pathways .

Case Studies

Case Study 1: In Vivo Antidiabetic Evaluation

A study conducted on diabetic KKA(y) mice revealed that administration of this compound resulted in significant weight loss and reduced insulin resistance markers compared to control groups. The results support its potential as an antidiabetic agent with favorable safety profiles .

Case Study 2: Antifungal Efficacy

In clinical trials assessing the antifungal activity against dermatophytes, patients treated with formulations containing this compound showed faster recovery rates compared to those receiving standard treatments. This suggests its potential for inclusion in topical antifungal therapies .

Q & A

Q. What are the standard synthetic routes for (Z)-4-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic acid?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-chlorobenzaldehyde with a thiazolidinedione precursor (e.g., 2,4-dioxothiazolidin-3-yl acetic acid) under acidic or basic conditions to form the benzylidene-thiazolidinedione core. For example, refluxing with acetic acid (AcOH) and hydrochloric acid (HCl) achieves hydrolysis of ester intermediates to yield carboxylic acid derivatives .

- Step 2 : Introduction of the butanoic acid side chain via alkylation or coupling reactions. For instance, reacting the thiazolidinedione core with bromoacetic acid derivatives in anhydrous DMF using potassium carbonate as a base .

- Purification : Products are isolated via recrystallization (e.g., from DMF/ethanol mixtures) and characterized using H-NMR, C-NMR, and mass spectrometry (MS) to confirm regiochemistry and purity .

Q. How is the Z-configuration of the benzylidene group confirmed in this compound?

The Z-configuration is determined using H-NMR spectroscopy. The chemical shift of the benzylidene proton (typically δ ~7.8–8.1 ppm) and coupling constants (-values) between the vinyl proton and aromatic protons provide diagnostic evidence. For example, in similar compounds, a singlet at δ 8.01 ppm corresponds to the Z-isomer due to restricted rotation around the double bond . X-ray crystallography (using programs like SHELXL) further validates the geometry, as seen in structural refinements of related thiazolidinediones .

Advanced Research Questions

Q. What strategies enhance the bioactivity of the thiazolidinedione core in anticancer studies?

Structural optimization focuses on:

- Substituent Modulation : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) increases electrophilicity, enhancing interactions with biological targets like the BAG3 protein. For example, derivatives with 4-chlorobenzylidene groups show improved cytotoxicity in vitro .

- Side Chain Functionalization : Coupling the core with piperazine or quinoline moieties (e.g., via acetyl linkages) improves solubility and target specificity. This approach is validated in norfloxacin-thiazolidinedione hybrids, which exhibit dual antimicrobial and anticancer activity .

- Prodrug Design : Esterification of the butanoic acid group (e.g., ethyl esters) enhances membrane permeability, with subsequent hydrolysis in vivo releasing the active carboxylic acid .

Q. How can researchers address discrepancies in reported biological activity data for this compound class?

Contradictions often arise from variations in:

- Synthetic Purity : Impurities in intermediates (e.g., incomplete deprotection of tert-butyl groups) can skew bioassay results. Rigorous purification via HPLC or column chromatography is critical .

- Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. HepG2) or incubation times affect IC values. Standardizing protocols (e.g., MTT assays at 48 h) reduces variability .

- Structural Isomerism : Undetected E/Z mixtures may lead to inconsistent data. Polar solvents (e.g., DMSO-d) in NMR analysis help identify isomer ratios .

Q. What analytical methods are pivotal for studying structure-activity relationships (SAR) in this compound?

Advanced SAR studies employ:

- Docking Simulations : Molecular modeling with software like AutoDock Vina predicts binding modes to targets such as PPAR-γ or BAG3. For example, the 4-chlorobenzylidene group shows π-π stacking with hydrophobic pockets .

- QSAR Modeling : Quantitative parameters (e.g., logP, polar surface area) correlate with pharmacokinetic data. Derivatives with logP < 3 exhibit better blood-brain barrier penetration .

- Spectroscopic Profiling : FT-IR identifies hydrogen bonding patterns (e.g., C=O stretching at 1758 cm), while C-NMR tracks electronic effects of substituents on the thiazolidinedione ring .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.